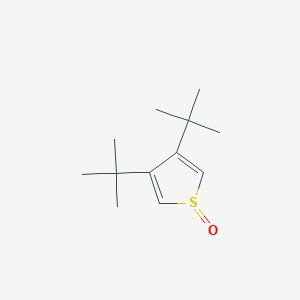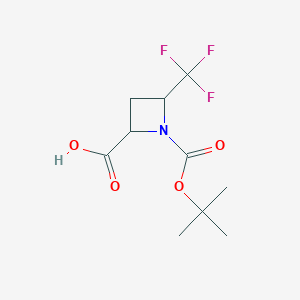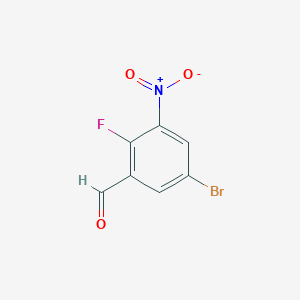
5-Bromo-2-fluoro-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and nitro groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-nitrobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the nitration of 2-bromo-5-fluorobenzaldehyde, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Reduction: Conversion of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Halogen exchange reactions where the bromine or fluorine atoms are replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Reduction: 5-Bromo-2-fluoro-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-3-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: In the development of fluorescent probes and imaging agents due to its ability to form conjugated systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by altering the electron density on the ring. These interactions are crucial in its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain substitution reactions.
2-Bromo-5-fluorobenzaldehyde: Similar structure but different positioning of substituents, affecting its reactivity and applications.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical behavior
Uniqueness
5-Bromo-2-fluoro-3-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This specific arrangement imparts distinct reactivity patterns, making it valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H3BrFNO3 |
|---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
InChI Key |
TXANTBSNEOUYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)


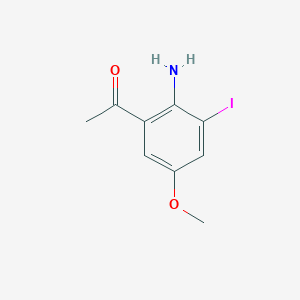
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)
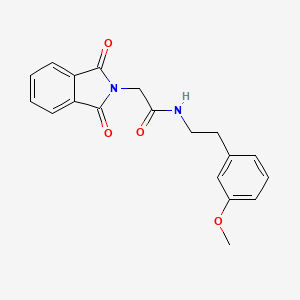
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
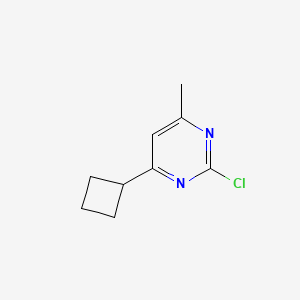

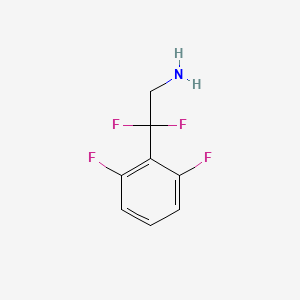
![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
